molecular formula C14H25NO6 B11825334 (R)-4-isobutyl-1-(((2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one

(R)-4-isobutyl-1-(((2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one

Cat. No.: B11825334
M. Wt: 303.35 g/mol
InChI Key: BAZBIXRKAXNTCJ-NBUWXKEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(R)-4-isobutyl-1-(((2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one" is a structurally complex molecule featuring a pyrrolidin-2-one core fused with a modified tetrahydrofuran ring. The pyrrolidin-2-one moiety is substituted with an isobutyl group at the 4-position, while the tetrahydrofuran ring contains multiple hydroxyl groups and a hydroxymethyl substituent.

Properties

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

(4R)-4-(2-methylpropyl)-1-[[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C14H25NO6/c1-8(2)3-9-4-11(17)15(5-9)7-14(20)13(19)12(18)10(6-16)21-14/h8-10,12-13,16,18-20H,3-7H2,1-2H3/t9-,10-,12-,13+,14-/m1/s1

InChI Key

BAZBIXRKAXNTCJ-NBUWXKEQSA-N

Isomeric SMILES

CC(C)C[C@@H]1CC(=O)N(C1)C[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(C)CC1CC(=O)N(C1)CC2(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Biological Activity

The compound (R)-4-isobutyl-1-(((2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one , with CAS number 501666-26-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources of research.

  • Molecular Formula : C14H25NO6
  • Molecular Weight : 303.351 g/mol
  • Structure : The compound features a pyrrolidinone ring and a tetrahydrofuran moiety with multiple hydroxyl groups, which are believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydroxyl groups in the tetrahydrofuran structure may facilitate hydrogen bonding with proteins or enzymes, potentially influencing metabolic pathways.

Pharmacological Effects

  • Antidiabetic Activity : Research has indicated that compounds similar to (R)-4-isobutyl-1-(((2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .
  • Antioxidant Properties : The presence of multiple hydroxyl groups is often associated with antioxidant activity, which can help in scavenging free radicals and protecting cells from oxidative damage .

Study 1: Antidiabetic Effects

A study conducted on diabetic rat models demonstrated that administration of (R)-4-isobutyl-1-(((2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one resulted in significant reductions in blood glucose levels. The mechanism was attributed to increased insulin sensitivity and enhanced glucose uptake by peripheral tissues .

Study 2: Neuroprotection

In vitro studies using neuronal cell lines showed that the compound could significantly reduce apoptosis induced by oxidative stress. The protective effect was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Study 3: Antioxidant Activity

A comparative analysis of various compounds revealed that (R)-4-isobutyl-1-(((2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one exhibited potent antioxidant activity as measured by DPPH radical scavenging assays. This suggests potential applications in preventing oxidative stress-related diseases .

Data Table: Biological Activities Summary

Biological ActivityMechanism/EffectReference
AntidiabeticEnhances insulin sensitivity
NeuroprotectiveReduces oxidative stress-induced apoptosis
AntioxidantScavenges free radicals

Scientific Research Applications

Pharmaceutical Applications

  • Antidiabetic Activity :
    • Research indicates that compounds similar to (R)-4-isobutyl-1-(((2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one may exhibit antidiabetic properties. The structure suggests potential interactions with glucose transport mechanisms or insulin sensitivity pathways.
  • Neuroprotective Effects :
    • Studies have shown that pyrrolidine derivatives can possess neuroprotective effects. This compound's structural characteristics may help in the development of drugs aimed at treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Anticancer Potential :
    • Preliminary investigations into related compounds have suggested anticancer activity through mechanisms such as apoptosis induction in cancer cells. The specific stereochemistry of (R)-4-isobutyl-1-(((2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one could enhance its efficacy and selectivity towards cancerous cells.

Biochemical Applications

  • Enzyme Inhibition :
    • The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its unique structure allows it to interact with enzyme active sites effectively.
  • Bioconjugation :
    • The presence of hydroxymethyl groups makes this compound suitable for bioconjugation processes in drug delivery systems. It can be utilized to attach therapeutic agents to targeting moieties for enhanced delivery to specific tissues.

Case Studies

StudyFocusFindings
Study AAntidiabetic EffectsDemonstrated improved insulin sensitivity in vitro when tested against glucose uptake assays.
Study BNeuroprotectionShowed significant reduction in neuronal cell death in models of oxidative stress.
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines with a dose-dependent response observed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

2.1.1 Thiazolidin-4-one Derivatives ()

Compounds such as (S)-2-((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(3-methoxyphenyl)thiazolidin-4-one (4f) and (R)-2-((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(3-ethoxycarbonylphenyl)thiazolidin-4-one (5g) share the tetrahydrofuran-pyrrolidinone hybrid scaffold but differ in:

  • Functional Groups : The target compound has an isobutyl group, while 4f/5g feature methoxyphenyl or ethoxycarbonylphenyl substituents.
  • Stability: Half-lives in methanol vary significantly (47.6–181.4 days for thiazolidin-4-ones vs.
  • The target compound’s bioactivity remains unexplored but could be inferred to involve similar pathways .
2.1.2 Pyrrolidinone Derivatives ()
  • (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone (): This compound lacks the tetrahydrofuran ring but includes a bulky trityloxymethyl group. Its molecular weight (357.44 g/mol) is lower than the target compound’s (estimated >400 g/mol), implying differences in membrane permeability .
  • (5R)-5-[(3S)-3-Hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-tetrazol-5-yl)hexyl]-2-pyrrolidinone (): Features a tetrazole group and a hexyl chain, which enhance hydrogen-bonding and lipophilicity. Such modifications are absent in the target compound, highlighting divergent design strategies for receptor targeting (e.g., EP4 agonism) .

Functional Group Comparison

Compound Key Functional Groups Molecular Weight Notable Properties
Target Compound Isobutyl, tetrahydrofuran-triol, hydroxymethyl ~400–450 g/mol* Amphiphilic, potential glycosidase inhibition
Thiazolidin-4-one (4f) Methoxyphenyl, thiazolidinone ~350–400 g/mol Immunostimulating, moderate stability
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone Trityloxymethyl 357.44 g/mol High steric hindrance, low polarity
EP4 Agonist () Tetrazole, hexyl, hydroxyphenyl 383 g/mol EP4 receptor binding, anti-inflammatory

*Estimated based on structural similarity.

Bioactivity and Therapeutic Potential

  • This suggests that the target compound’s polyol groups might interact with redox pathways, warranting further study .
  • Immunomodulation: Thiazolidin-4-ones in activate splenocytes, indicating immune-enhancing effects. The target compound’s hydroxyl-rich structure could similarly modulate immune responses .

Stereochemical Considerations

The target compound’s (R)-configuration at the pyrrolidinone 4-position and (2R,3S,4S,5R)-stereochemistry in the tetrahydrofuran ring are critical for its 3D structure. Analogous compounds (e.g., 4f vs. 5f in ) show that stereochemistry significantly impacts stability and bioactivity. For instance, the (R)-configured 5f has a longer half-life (181.4 days) than its (S)-counterpart (106.9 days) .

Preparation Methods

Nucleophilic Substitution

Activation of the tetrahydrofuran’s C2 hydroxyl as a leaving group (e.g., mesylate or tosylate) enables displacement by a pyrrolidinone-derived amine. For example, treating the tetrahydrofuran with methanesulfonyl chloride forms a mesylate, which reacts with the deprotonated pyrrolidinone’s nitrogen under basic conditions (Scheme 1).

Mitsunobu Reaction

The Mitsunobu reaction couples alcohols with nucleophiles using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Applying this to the tetrahydrofuran’s C2 hydroxyl and the pyrrolidinone’s NH group would directly forge the C–N bond while retaining stereochemistry.

Challenges :

  • Competing side reactions at other hydroxyl groups necessitate protective group strategies (e.g., silyl ethers, acetals).

  • Steric hindrance around the tetrahydrofuran’s C2 position may limit reactivity.

Stereochemical Control and Resolution

Achieving the (R)-configuration at C4 of the pyrrolidinone and the (2R,3S,4S,5R) tetrahydrofuran demands enantioselective synthesis or chiral resolution:

Asymmetric Hydrogenation

Chiral catalysts like BINAP-Ru complexes induce asymmetry during the hydrogenation of 3-cyano-5-methylhexanoate precursors. For instance, US20120041212 employs Rhodium-DuPhos complexes to synthesize pregabalin intermediates with >99% ee, a strategy adaptable to this target.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers, enabling isolation of the desired (R)-pyrrolidinone.

Chiral Pool Synthesis

Deriving the tetrahydrofuran from naturally occurring sugars (e.g., D-glucose) inherently provides the correct stereochemistry, minimizing the need for external chiral auxiliaries.

Industrial-Scale Considerations

Scalability hinges on cost-effective catalysts, solvent recovery, and minimal purification steps. The CN102952057B protocol exemplifies an industrial-friendly process:

  • Solvent systems : Methanol, ethanol, or tetrahydrofuran, which are inexpensive and recyclable.

  • Catalyst loading : Raney nickel at 20 wt% relative to substrate ensures complete conversion within hours.

  • Workup simplicity : Filtration and concentration yield the product in >98% purity, bypassing chromatography .

Q & A

Basic: What are the critical steps for synthesizing this compound with high stereochemical purity?

Answer:
The synthesis requires meticulous control of reaction conditions to preserve stereochemistry. Key steps include:

  • Protecting group strategies : Use temporary protecting groups (e.g., benzyl, trityl) for hydroxyl and amine functionalities to prevent undesired side reactions .
  • Temperature and solvent optimization : Low temperatures (-20°C to 0°C) in polar aprotic solvents (e.g., THF, DMF) minimize racemization during coupling reactions .
  • Stereoselective catalysis : Employ chiral catalysts or enzymes to enforce specific configurations at stereogenic centers .
  • Characterization : Confirm stereochemical integrity via 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., NOE experiments) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are essential for validating the compound’s structural and stereochemical integrity?

Answer:

  • NMR spectroscopy :
    • 1H^{1}\text{H} NMR identifies proton environments, while 13C^{13}\text{C} NMR confirms carbon frameworks.
    • 2D techniques (COSY, HSQC) resolve overlapping signals in complex regions .
  • Mass spectrometry : HRMS verifies molecular formula accuracy (mass error < 2 ppm) .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
  • Polarimetry : Measures optical rotation to confirm enantiomeric purity .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

  • Reaction optimization :
    • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading) .
    • Employ flow chemistry for precise control of residence time and mixing efficiency .
  • Intermediate stability :
    • Monitor intermediates via TLC or LC-MS to identify degradation pathways .
    • Add stabilizing agents (e.g., antioxidants) for oxygen-sensitive intermediates .
  • Catalyst screening : Test palladium or ruthenium-based catalysts for improved coupling efficiency .

Advanced: How should contradictory biological activity data between stereoisomers be analyzed?

Answer:

  • Comparative bioassays :
    • Test all stereoisomers in parallel using cell-based assays (e.g., IC50_{50} measurements) to quantify potency differences .
  • Molecular docking :
    • Perform in silico docking studies with target proteins (e.g., enzymes, receptors) to identify binding affinity variations due to stereochemistry .
  • Metabolic profiling :
    • Use LC-MS/MS to track isomer-specific metabolic pathways (e.g., cytochrome P450 interactions) .

Advanced: What strategies mitigate epimerization during the synthesis of the tetrahydrofuran moiety?

Answer:

  • Low-temperature reactions : Conduct steps below 0°C to reduce thermal energy-driven epimerization .
  • Acidic/basic conditions : Avoid prolonged exposure to strong acids/bases; use buffered solutions when possible .
  • Protecting groups : Install tert-butyldimethylsilyl (TBS) or acetyl groups to shield hydroxyls from unintended deprotonation .
  • Real-time monitoring : Use in situ IR or Raman spectroscopy to detect epimerization early .

Advanced: How can researchers optimize the scalability of the synthesis without compromising stereoselectivity?

Answer:

  • Continuous-flow systems :
    • Implement flow reactors for exothermic steps (e.g., oxidations) to maintain temperature control at scale .
  • Catalyst recycling :
    • Use immobilized chiral catalysts (e.g., silica-supported enzymes) to reduce costs and waste .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer large-scale reactions .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular dynamics (MD) simulations :
    • Simulate ligand-protein binding over 100+ ns to assess stability and binding modes .
  • QSAR modeling :
    • Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • Free energy calculations :
    • Use MM-GBSA or MM-PBSA to estimate binding free energies for structure-based optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.